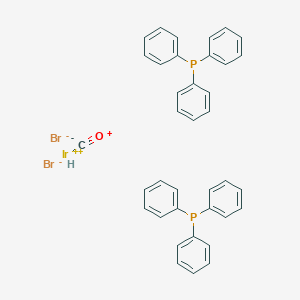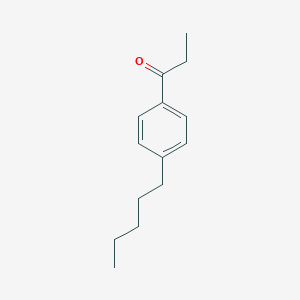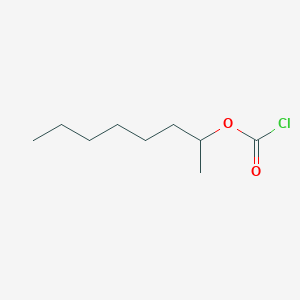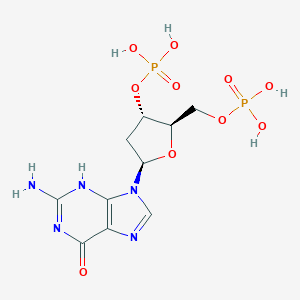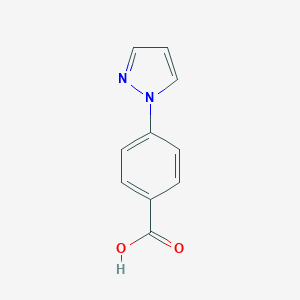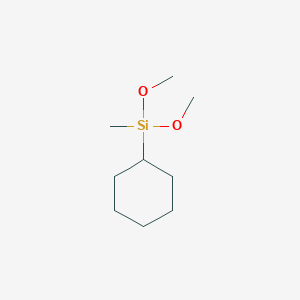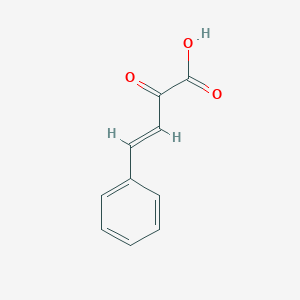
(E)-2-oxo-4-phenylbut-3-enoic acid
Vue d'ensemble
Description
(E)-2-oxo-4-phenylbut-3-enoic acid, also known as oxo-2-phenylbut-3-enoic acid or OPBA, is a naturally occurring organic compound found in the human body, as well as in many plants and animals. It is a key intermediate in the biosynthesis of many important metabolic pathways, including the synthesis of fatty acids, steroids, and other molecules. OPBA is also known to play a role in the regulation of cell growth and differentiation. Additionally, OPBA has been studied for its potential therapeutic applications, as it has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties.
Applications De Recherche Scientifique
Biofuel Production
Scientific Field
Bioenergy and Bioproducts
Application Summary
This compound is investigated for its role in the biosynthesis of fatty acids in microorganisms like Escherichia coli, which can be leveraged to produce biofuels.
Methods of Application
Genetic engineering techniques are applied to modify the metabolic pathways of microorganisms, enhancing their ability to produce fatty acid-based biofuels from the compound.
Results and Outcomes
The engineered microorganisms exhibit increased production of fatty acids, which are precursors to biofuels, thus contributing to sustainable energy solutions .
Acid-Base Equilibria in Environmental Chemistry
Scientific Field
Environmental Chemistry
Application Summary
The acid-base properties of (E)-2-oxo-4-phenylbut-3-enoic acid are utilized to understand and model acid-base equilibria in environmental systems.
Methods of Application
The compound is used in simulations and analytical studies to observe its behavior in various environmental conditions, aiding in the understanding of acid-base dynamics.
Results and Outcomes
These studies provide insights into the environmental impact of acid-base reactions, which are essential for maintaining ecological balance and assessing environmental risks .
Synthesis of Esters
Scientific Field
Organic Synthesis
Application Summary
(E)-2-oxo-4-phenylbut-3-enoic acid is used as a starting material for the synthesis of esters through reactions like Fischer esterification.
Methods of Application
The compound reacts with alcohols in the presence of an acid catalyst to form esters, which are valuable in various industrial and fragrance applications.
Results and Outcomes
The esterification process yields a range of esters with diverse properties and applications, demonstrating the compound’s versatility in organic synthesis .
These additional applications further showcase the broad utility of (E)-2-oxo-4-phenylbut-3-enoic acid in scientific research and industry, highlighting its potential in contributing to innovative solutions across multiple disciplines.
Chemical Education
Scientific Field
Chemistry Education
Application Summary
The compound is used as a subject in educational applications to support instruction and learning, particularly in understanding acid-base reactions.
Methods of Application
Educational tools such as apps and paper-pencil based problem-solving activities are developed to help students grasp the concepts of acid-base chemistry involving compounds like (E)-2-oxo-4-phenylbut-3-enoic acid.
Results and Outcomes
These educational interventions have shown to improve students’ understanding of chemical reactions and their underlying concepts, such as pKa values and resonance .
Biomedical Applications
Scientific Field
Biomedical Research
Application Summary
Modified nucleic acids, which may include derivatives of (E)-2-oxo-4-phenylbut-3-enoic acid, are used in next-generation therapeutics and biotechnological applications.
Methods of Application
These modified nucleic acids are employed in various therapeutic approaches, including antisense oligonucleotides, small interfering RNAs, and other gene-silencing technologies.
Results and Outcomes
The advancements in this field have led to the development of new drugs and therapeutic strategies that address limitations of first-generation nucleic acid therapeutics, offering increased biostability and a broader range of applications .
Propriétés
IUPAC Name |
(E)-2-oxo-4-phenylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOUMBVFEWZLME-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901608 | |
| Record name | NoName_741 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-oxo-4-phenylbut-3-enoic acid | |
CAS RN |
1914-59-6, 17451-19-3 | |
| Record name | (3E)-2-Oxo-4-phenyl-3-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1914-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC53200 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



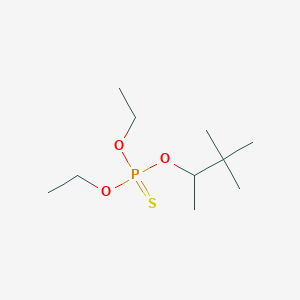
![N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline](/img/structure/B98884.png)
